1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

Chemical Synthesis Process Chemistry Stoichiometry

Ensuring salt-form consistency is critical for reproducible synthesis. This TFA salt (MW 237.18) provides precise stoichiometry, preventing side reactions common with the 2HCl analogue (MW 196.08). - Core scaffold for novel azetidinyl pyrazole carboxamide herbicides inhibiting the plant-specific FAT enzyme. - Key intermediate for S1P receptor modulators targeting autoimmune and inflammatory disorders. - Supplied as a stable powder with defined physical properties for accurate experimental design.

Molecular Formula C8H10F3N3O2
Molecular Weight 237.18 g/mol
CAS No. 2203015-68-1
Cat. No. B1416107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate
CAS2203015-68-1
Molecular FormulaC8H10F3N3O2
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C=CC=N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H9N3.C2HF3O2/c1-2-8-9(3-1)6-4-7-5-6;3-2(4,5)1(6)7/h1-3,6-7H,4-5H2;(H,6,7)
InChIKeyAPCSOLLOZYYJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate Overview


1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate (CAS 2203015-68-1) is a heterocyclic research intermediate featuring a fused azetidine-pyrazole scaffold. It is supplied as a trifluoroacetate (TFA) salt, which directly influences its key physical properties. Its primary function is as a versatile building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research, particularly for introducing this specific pharmacophore .

Salt Form Selection for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate


The choice of salt form is a critical, non-trivial decision in research chemistry. For the 1-(3-azetidinyl)-1H-pyrazole scaffold, substituting the trifluoroacetate (TFA) salt with another, such as the dihydrochloride (2HCl) , is not a simple interchange. The TFA salt, with a molecular weight of 237.18 g/mol , is a distinct chemical entity with different physical properties, solubility, and hygroscopicity compared to the 196.08 g/mol dihydrochloride salt . This choice directly impacts the stoichiometry and conditions required for downstream synthetic steps, making precise salt specification essential for ensuring reproducibility and avoiding unintended side reactions.

Key Differentiators for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate


Salt Form Molecular Weight and Stoichiometry

The trifluoroacetate (TFA) salt of 1-(3-azetidinyl)-1H-pyrazole has a molecular weight of 237.18 g/mol . This is a significant quantitative difference from the more common dihydrochloride (2HCl) salt, which has a molecular weight of 196.08 g/mol . When used as a reagent in a synthetic step, the TFA salt requires a 21% greater mass to achieve the same molar equivalent of the active free base.

Chemical Synthesis Process Chemistry Stoichiometry

R&D Applications of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate


Herbicidal FAT Inhibitor Synthesis

This compound serves as a crucial building block for constructing novel azetidinyl pyrazole carboxamide scaffolds, a class of compounds identified as promising new herbicides that inhibit the plant-specific FAT enzyme. The precise salt form and molecular weight of the TFA salt are essential for accurate stoichiometry when incorporating this scaffold into more complex, biologically active molecules [1].

S1P Receptor Modulator Development

The substituted pyrazole azetidine core is a key structural motif found in patented S1P receptor modulators, which are investigated for treating autoimmune and inflammatory disorders [2]. The TFA salt provides a stable and well-defined intermediate for synthesizing these therapeutically relevant compounds.

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